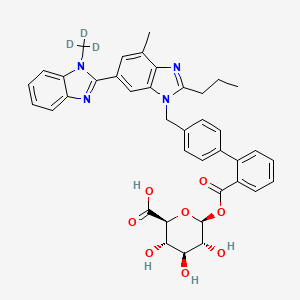

Telmisartan-d3 Acyl-b-D-glucuronide

描述

Telmisartan-d3 Acyl-β-D-glucuronide is a deuterated isotopologue of the glucuronide metabolite of Telmisartan, an angiotensin II receptor antagonist used to treat hypertension. The deuterium substitution at three positions (denoted by "-d3") enhances its utility as an internal standard in mass spectrometry-based pharmacokinetic and metabolic studies, minimizing interference from endogenous compounds .

属性

分子式 |

C39H38N4O8 |

|---|---|

分子量 |

693.8 g/mol |

IUPAC 名称 |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[2-[4-[[4-methyl-2-propyl-6-[1-(trideuteriomethyl)benzimidazol-2-yl]benzimidazol-1-yl]methyl]phenyl]benzoyl]oxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C39H38N4O8/c1-4-9-30-41-31-21(2)18-24(36-40-27-12-7-8-13-28(27)42(36)3)19-29(31)43(30)20-22-14-16-23(17-15-22)25-10-5-6-11-26(25)38(49)51-39-34(46)32(44)33(45)35(50-39)37(47)48/h5-8,10-19,32-35,39,44-46H,4,9,20H2,1-3H3,(H,47,48)/t32-,33-,34+,35-,39-/m0/s1/i3D3 |

InChI 键 |

RCOBUBSULFIXAR-HMLYITHUSA-N |

手性 SMILES |

[2H]C([2H])([2H])N1C2=CC=CC=C2N=C1C3=CC4=C(C(=C3)C)N=C(N4CC5=CC=C(C=C5)C6=CC=CC=C6C(=O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)O)O)CCC |

规范 SMILES |

CCCC1=NC2=C(N1CC3=CC=C(C=C3)C4=CC=CC=C4C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C=C(C=C2C)C6=NC7=CC=CC=C7N6C |

产品来源 |

United States |

准备方法

Overview

The preparation of Telmisartan-d3 Acyl-beta-D-glucuronide involves complex synthetic organic chemistry techniques, including isotopic labeling and glucuronidation reactions. Due to the specialized nature of this compound, it is typically produced via custom synthesis by specialized chemical suppliers, as commercial availability is limited and the product is made to order.

Synthetic Strategy

The general synthetic approach to Telmisartan-d3 Acyl-beta-D-glucuronide can be summarized as follows:

Step 1: Synthesis of Telmisartan-d3

The starting material is Telmisartan labeled with three deuterium atoms (d3), typically introduced at specific positions in the molecule to ensure stable isotope labeling without altering pharmacological properties.Step 2: Acylation and Glucuronidation

The Telmisartan-d3 molecule undergoes acylation followed by conjugation with beta-D-glucuronic acid. This glucuronidation step mimics the natural metabolic pathway where the parent drug forms an acyl-beta-D-glucuronide metabolite via UDP-glucuronosyltransferase enzymes.Step 3: Purification and Characterization

The crude reaction mixture is purified, often by high-performance liquid chromatography (HPLC), to achieve a purity greater than 95%. The final product is characterized using mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and chromatographic purity analysis.

Analytical Techniques Supporting Preparation

LC-MS/MS Analysis :

Used to confirm the molecular weight and isotopic labeling. The mass spectrometry data confirm the presence of three deuterium atoms and the glucuronide moiety. The molecular ion peak corresponds to m/z 693.8 (Molecular weight) with fragmentation patterns consistent with Telmisartan and glucuronide fragments.HPLC Purity Assessment :

High-performance liquid chromatography is employed to ensure a purity level exceeding 95%, critical for use as a reference standard in metabolic studies.NMR Spectroscopy :

Proton and carbon NMR, including deuterium NMR, are used to verify the incorporation of deuterium atoms and the glucuronide conjugation site.

3 Research Results and Data Summary

Purity and Molecular Data

| Parameter | Value |

|---|---|

| Molecular Formula | C39H35D3N4O8 |

| Molecular Weight | 693.76 g/mol |

| Purity (HPLC) | >95% |

| CAS Number | 250780-40-6 (unlabeled analog) |

| Storage Temperature | -20°C |

| Product Format | Neat (pure compound) |

Analytical Data from Literature

Mass Spectrometry :

Confirms isotopic labeling with deuterium and glucuronide conjugation.LC-MS/MS Quantification :

Used in metabolic studies to quantify Telmisartan-d3 Acyl-beta-D-glucuronide in biological matrices with high sensitivity and specificity.Enzymatic Studies :

This compound is used in cytochrome P450 enzyme inhibition studies to understand metabolic pathways and drug-drug interactions, indicating its importance as a metabolite reference standard.

4 Sources and Reliability

The information presented here is compiled from authoritative chemical suppliers specializing in stable isotope-labeled metabolites (e.g., LGC Standards, SynZeal Research Pvt Ltd) and peer-reviewed metabolic research literature focusing on glucuronide metabolites and cytochrome P450 enzyme interactions. These sources provide validated chemical data, synthesis overviews, and analytical characterization supporting the preparation and use of Telmisartan-d3 Acyl-beta-D-glucuronide.

化学反应分析

Types of Reactions

Telmisartan-d3 Acyl-b-D-glucuronide undergoes various chemical reactions, including:

Oxidation: Reaction with oxidizing agents to form oxidized derivatives.

Reduction: Reaction with reducing agents to form reduced derivatives.

Substitution: Reaction with nucleophiles or electrophiles to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Common reagents include halogens and alkylating agents.

Major Products Formed

Oxidized Derivatives: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions.

Substituted Derivatives: Formed through substitution reactions.

科学研究应用

Telmisartan-d3 Acyl-β-D-glucuronide is a labeled metabolite of Telmisartan, a drug used primarily for treating hypertension and cardiovascular diseases. The presence of deuterium isotopes in its structure allows for tracking and analysis in biological studies, making it essential for pharmacokinetic studies to understand Telmisartan's metabolism and excretion pathways.

Scientific Research Applications

Telmisartan-d3 Acyl-β-D-glucuronide is primarily used in pharmacokinetic studies to trace the metabolism of Telmisartan in vivo. Its applications include:

- Metabolism tracing Telmisartan-d3 Acyl-β-D-glucuronide allows researchers to follow the metabolic pathways of Telmisartan within the body.

- Excretion pathway analysis By using the labeled metabolite, scientists can determine how Telmisartan is excreted from the body.

- Effective therapeutic strategies These applications are crucial for developing effective therapeutic strategies involving Telmisartan.

- Drug-drug interactions Investigation into how other medications may affect the metabolism or excretion of Telmisartan and its metabolites. Co-administration with drugs that inhibit or induce glucuronidation enzymes can alter plasma concentrations of both Telmisartan and its metabolite, and understanding these interactions helps optimize therapeutic regimens and minimize adverse effects.

- In vitro to in vivo extrapolation Physiologically-based pharmacokinetic (PBPK) models have been redefined as a critical translation tool for quantitative in vitro to in vivo extrapolation, linking effect concentrations in cell-based assays to equivalent human exposures . PBPK models provide a biologically relevant integration platform to describe the absorption, distribution, metabolism, and excretion of chemicals based on a wide range of in vitro, in silico, and, if available, in vivo information .

Structural and Functional Similarities

Several compounds are structurally or functionally similar to Telmisartan-d3 Acyl-β-D-glucuronide.

| Compound Name | Structure Type | Key Features |

|---|---|---|

| Losartan-d4 Acyl-β-D-glucuronide | Labeled Metabolite | Similar mechanism; used for hypertension treatment |

| Irbesartan-d4 Acyl-β-D-glucuronide | Labeled Metabolite | Angiotensin II receptor blocker; similar uses |

| Valsartan-d4 Acyl-β-D-glucuronide | Labeled Metabolite | Another angiotensin receptor blocker with similar metabolic pathways |

作用机制

Telmisartan-d3 Acyl-b-D-glucuronide exerts its effects by targeting the angiotensin II type-1 (AT1) receptor. It binds to the AT1 receptor, inhibiting the action of angiotensin II, a vasoconstrictor that also stimulates the synthesis and release of aldosterone. This inhibition leads to a reduction in arterial blood pressure . Additionally, Telmisartan has partial agonist activity towards peroxisome proliferator-activated receptor gamma (PPAR-γ), imparting anti-inflammatory, antiproliferative, and antioxidant activities .

相似化合物的比较

Molecular Properties :

- Chemical Formula : C₃₉H₃₅D₃N₄O₈

- Molecular Weight : 693.76 g/mol

- CAS Number : Unlabeled form (Telmisartan Acyl-β-D-glucuronide): 250780-40-6 .

It is synthesized via UGT-mediated glucuronidation of the carboxylic acid group, a common metabolic pathway for carboxylic acid-containing drugs .

Comparison with Similar Acyl-β-D-glucuronide Compounds

Structural and Functional Comparison

Table 1: Molecular and Metabolic Properties of Selected Acyl Glucuronides

Key Findings:

Enzyme Inhibition Profiles :

- Candesartan Acyl-β-D-glucuronide exhibits potent competitive inhibition of CYP2C8 (IC₅₀ = 18.9 μM), surpassing its parent drug (IC₅₀ = 150 μM) .

- Clopidogrel Acyl-β-D-glucuronide inhibits OATP1B1 with a Ki of 0.1 μM, contributing to DDIs with statins (e.g., rosuvastatin) .

Transport Mechanisms :

- Both Telmisartan-d3 and Candesartan acyl glucuronides are substrates of OATP1B1/1B3, facilitating hepatic uptake and enterohepatic recirculation .

Toxicological Implications: Zomepirac Glucuronide binds to proteins via Schiff base formation, a mechanism distinct from nucleophilic displacement seen in other acyl glucuronides .

Reactivity and Stability :

- Acyl glucuronides like Gemfibrozil and Clopidogrel exhibit time-dependent CYP2C8 inhibition due to prolonged hepatic retention, while Candesartan’s metabolite shows direct competitive inhibition .

Metabolic and Pharmacokinetic Differences

Table 2: Pharmacokinetic Parameters

Key Observations:

- Hepatic Accumulation : Candesartan’s glucuronide shows a liver-to-plasma ratio of ~35:42, suggesting significant hepatic retention, whereas Telmisartan’s metabolite is predicted to have lower accumulation based on PBPK modeling .

- Enzyme Inactivation : Clopidogrel’s glucuronide inactivates CYP2C8 and CYP3A4, whereas Candesartan’s metabolite primarily inhibits CYP2C8 without time-dependent effects .

常见问题

Q. What are the key stability considerations for handling Telmisartan-d3 Acyl-β-D-glucuronide in experimental settings?

Telmisartan-d3 Acyl-β-D-glucuronide, like other acyl glucuronides, is prone to hydrolysis and pH-dependent intramolecular acyl migration. Stability is influenced by pH, temperature, and storage conditions. To ensure reliable

Q. How can researchers accurately quantify Telmisartan-d3 Acyl-β-D-glucuronide in biological matrices?

Direct quantification requires chromatographic methods (e.g., LC-MS/MS) due to the metabolite’s polarity and potential isomerization. Key steps include:

Q. What enzymatic pathways are involved in the formation of Telmisartan-d3 Acyl-β-D-glucuronide?

Acyl glucuronidation is primarily catalyzed by UDP-glucuronosyltransferases (UGTs). For Telmisartan, UGT1A3 and UGT2B7 are likely contributors, based on analog studies (e.g., candesartan acyl glucuronide formation by UGT1A10 and UGT2B7). Confirm enzyme specificity using recombinant UGT isoforms and kinetic assays (Michaelis-Menten or Hill equations) .

Advanced Research Questions

Q. How does Telmisartan-d3 Acyl-β-D-glucuronide interact with drug-metabolizing enzymes like CYP2C8?

Acyl glucuronides can inhibit CYP enzymes. For example, candesartan acyl-β-D-glucuronide competitively inhibits CYP2C8 (Ki = 7.1 µM) and non-competitively inhibits CYP3A4. To assess Telmisartan-d3 Acyl-β-D-glucuronide:

- Conduct IC₅₀ shift assays with CYP2C8 substrates (e.g., paclitaxel).

- Use recombinant CYP2C8 and human liver microsomes (HLMs) to evaluate time-dependent inhibition (TDI).

- Compare inhibition mechanisms (competitive vs. non-competitive) via Dixon plots .

Q. What experimental challenges arise when studying protein adducts formed by Telmisartan-d3 Acyl-β-D-glucuronide?

Acyl glucuronides form covalent adducts with proteins (e.g., albumin, tubulin), altering protein function or triggering immune responses. Methodological considerations include:

Q. How do enzyme source variations (e.g., Supersomes vs. HLMs) impact the detection of CYP2C8 inactivation by acyl glucuronides?

Recombinant enzyme systems (e.g., Supersomes) may lack cofactors or exhibit lot-to-lot variability, leading to inconsistent TDI results. For Telmisartan-d3 Acyl-β-D-glucuronide:

- Validate findings across multiple enzyme sources (HLMs, Bactosomes, Supersomes).

- Measure binding affinity (Ks) via spectral titration and Eadie-Hofstee plots.

- Include control experiments with BSA to account for nonspecific binding .

Q. What statistical approaches are recommended for analyzing multiple hypotheses in acyl glucuronide toxicity studies?

To control false discovery rates (FDR) in omics or high-throughput assays:

- Apply the Benjamini-Hochberg procedure for adjusting p-values.

- Use sequential Bonferroni-type corrections for independent hypotheses.

- Prioritize FDR control over familywise error rate (FWER) to balance sensitivity and specificity .

Methodological Best Practices

- Sample Handling : Precipitate proteins immediately after collection to prevent glucuronide degradation .

- Enzyme Kinetics : Use sigmoidal models (Hill equation) for UGTs exhibiting autoactivation .

- Transport Studies : Evaluate hepatic uptake via OATP1B1/1B3 transporters using HEK293-overexpressing cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。